Zafirlukast m-Tolyl Isomer-d7
Description
Properties
CAS No. |
1794760-52-3 |
|---|---|
Molecular Formula |
C₃₁H₂₆D₇N₃O₆S |
Molecular Weight |
582.72 |
Synonyms |
N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound D-d7; Cyclopentyl 3-[2-Methoxy-4-[m-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
The synthesis begins with the oxidative cyclization of an alkynyl aniline derivative to form the 3-aroylindole scaffold. For Zafirlukast m-Tolyl Isomer-d7, this step is critical for creating the indole backbone.
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Substrate Preparation :
A Sonogashira coupling reaction between 2-bromoaniline and trimethylsilyl acetylene generates a silylated alkyne intermediate. Subsequent desilylation and coupling with methyl 4-iodo-3-methoxybenzoate produces the alkynyl aniline precursor 5f (58% yield over three steps). -
Oxidative Cyclization :
Sodium persulfate in DMSO facilitates sp³ C–H activation, forming two new C–C and C–O bonds to yield the indole core 6f (88% yield).
Sulfonamide Coupling
The sulfonamide moiety is introduced via a carbodiimide-mediated coupling reaction:
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Carboxylic Acid Activation :
4-(1-Methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid reacts with chloro 1,3-dimethyl-2-chloroimidazoline (CDI) to form an active intermediate. -
Condensation with 2-Toluenesulfonamide :
The activated intermediate condenses with 2-toluenesulfonamide in the presence of triethylamine, yielding the sulfonamide-linked product. This step avoids impurities like hexahydroaniline condensates, achieving high purity.
Deuteration Strategies
Deuterium incorporation is achieved through H–D exchange or deuterated reagent use :
-
Flow Synthesis with D₂O :
A microwave-assisted flow reactor facilitates efficient deuteration. For example, 1-naphthol-d7 is synthesized with 94.3 atom% deuterium using D₂O and a platinum/alumina catalyst under 2 MPa pressure. -
Position-Specific Deuteration :
The methyl group on the m-tolyl ring is deuterated by substituting methyl iodide with deuterated analogs (e.g., CD₃I) during sulfonamide formation.
Optimization Challenges
Critical Experimental Parameters
Oxidative Cyclization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Oxidizing Agent | Na₂S₂O₈ (1.5 eq) | Ensures complete C–H activation; no transition metals |
| Solvent | DMSO (high boiling point) | Stabilizes reaction intermediates; prevents side reactions |
| Temperature | 80°C | Optimized for maximal bond formation efficiency |
Deuteration in Flow Systems
| Parameter | Value | Impact on Deuteration |
|---|---|---|
| Pressure | 2 MPa | Enhances H–D exchange kinetics |
| Catalyst | Pt/Al₂O₃ | Facilitates isotopic exchange without side reactions |
| Reaction Time | 1–2 min per reactor (serial) | Achieves >90% deuteration in single-pass reactions |
Research Findings and Applications
Pharmacokinetic Applications
Zafirlukast m-Tolyl Isomer-d7 is used to:
Chemical Reactions Analysis
Retrosynthetic Analysis
The retrosynthetic pathway for zafirlukast includes several transformations that lead to the final product from simpler starting materials. A notable starting point is the synthesis of substituted indoles, which are then modified to create zafirlukast.
Key Synthetic Steps
-
Formation of Indole Derivative:
-
Starting from 2-bromo-N,N-dimethyl-4-nitroaniline, a series of reactions including Sonogashira coupling and desilylation are employed to generate the alkyne intermediate.
-
The use of sodium persulfate in dimethyl sulfoxide facilitates C–H bond activation, yielding indole derivatives with minimal protective group requirements.
-
-
Hydrogenation:
-
The indole derivative undergoes hydrogenation using palladium on carbon (Pd/C) to produce an acid derivative.
-
This step typically achieves yields around 76%.
-
-
Coupling Reaction:
-
The indole acid is coupled with a sulfonamide (e.g., m-tolylsulfonamide) in the presence of zinc chloride as a catalyst, leading to the formation of zafirlukast.
-
This reaction often yields around 92%.
-
-
Reduction:
-
The nitro group present in the intermediate is reduced using Raney nickel under hydrogen atmosphere to yield the corresponding amino derivative.
-
This step can achieve quantitative yields.
-
-
Final Coupling:
Reaction Mechanisms
The mechanisms involved in these transformations include:
-
Single Electron Transfer Mechanism: This is crucial for forming aminyl radical cations during the initial steps of indole formation.
-
Nucleophilic Attack: The alkynyl group attacks the iminium carbon, leading to cyclization and subsequent oxidation steps that yield the final indole structure.
Data Tables
Scientific Research Applications
Pharmacological Applications
Zafirlukast m-Tolyl Isomer-d7 exhibits significant potential in pharmacological research due to its ability to modulate leukotriene pathways.
- Asthma Treatment : As a leukotriene receptor antagonist, it helps in reducing bronchoconstriction and inflammation associated with asthma. Studies have shown that zafirlukast effectively decreases the frequency of asthma attacks and improves lung function in patients with mild to moderate asthma .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects beyond asthma treatment. Research indicates that zafirlukast analogs can inhibit inflammatory responses in various models, making them candidates for treating conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD) .
Several studies have highlighted the effectiveness of zafirlukast analogs, including the m-tolyl isomer-d7:
- Case Study on Asthma Management : A clinical trial involving patients with poorly controlled asthma demonstrated that treatment with zafirlukast resulted in significant improvements in peak expiratory flow rates and reduced usage of rescue inhalers .
- In Vitro Studies on Inflammation : In vitro experiments showed that zafirlukast m-Tolyl Isomer-d7 significantly inhibited the production of pro-inflammatory cytokines in human bronchial epithelial cells exposed to allergens, suggesting its potential application in allergic conditions beyond asthma .
Mechanism of Action
The mechanism of action of Zafirlukast m-Tolyl Isomer-d7 is similar to that of Zafirlukast. It acts as a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking the action of cysteinyl leukotrienes, it reduces airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is crucial for its use in the treatment of asthma and other inflammatory conditions.
Comparison with Similar Compounds
Comparison with Other CysLT1 Receptor Antagonists
Montelukast and Pranlukast
Montelukast and pranlukast are structurally distinct CysLT1RAs with shared therapeutic indications but divergent pharmacological profiles:
- Dual sEH/PPARγ Modulation: Zafirlukast uniquely inhibits soluble epoxide hydrolase (sEH) and activates PPARγ, a dual mechanism absent in montelukast and pranlukast.
- Clinical Efficacy : Zafirlukast 40 mg matches pranlukast 225 mg in asthma control but requires twice-daily dosing, whereas montelukast’s once-daily regimen improves adherence .
Comparison with Structural Isomers and Deuterated Analogs
Zafirlukast p-Tolyl Isomer-d7
The p-tolyl isomer-d7 differs in the methyl group position (para vs. meta on the tolyl ring). Both isomers are used as reference standards, but the m-tolyl isomer-d7 is more prevalent in metabolic studies due to its closer resemblance to the parent drug’s degradation pathways .
Non-Deuterated Isomers
Non-deuterated isomers (e.g., zafirlukast m-tolyl isomer) are often investigated as impurities. Their pharmacological activity is negligible compared to zafirlukast, emphasizing the importance of stereochemical precision in drug design .
Comparison with Zileuton (5-Lipoxygenase Inhibitor)
Zileuton, a 5-lipoxygenase inhibitor, blocks leukotriene synthesis upstream of CysLT1RAs. Key differences:
| Parameter | Zafirlukast | Zileuton |
|---|---|---|
| Mechanism | CysLT1 receptor antagonist | 5-Lipoxygenase inhibitor |
| Dosing Frequency | Twice daily | Four times daily |
| Hepatic Risk | Rare hepatotoxicity | Requires liver monitoring |
Zafirlukast’s twice-daily regimen and lower hepatotoxicity risk make it preferable for long-term use, though zileuton is effective in aspirin-exacerbated respiratory disease .
Additional Polypharmacological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
